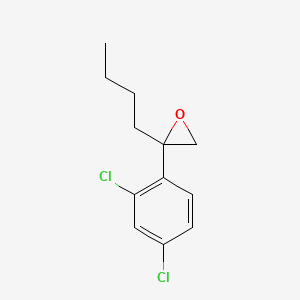

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

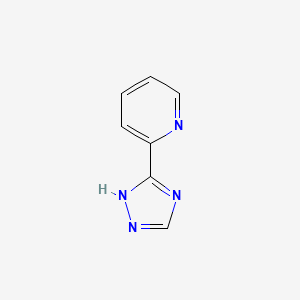

“Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-”, also known as 2-Butyl-2-(2,4-dichlorophenyl)oxirane, is a chemical compound with the molecular formula C12H14Cl2O . It is an impurity of Hexaconazole, a fungicide of the triazole class .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact mass is 244.04200 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.14500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .科学的研究の応用

Synthesis and Applications

Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives : These derivatives, including a compound related to chloroprene, showed significant blood glucose lowering activities in fasted rats, indicating potential therapeutic applications (Eistetter & Wolf, 1982).

Reactions with Nucleosides and DNA : Chloroprene metabolites like (1-chloroethenyl)oxirane react with nucleosides and DNA, forming various adducts. This study contributes to understanding the mutagenic potential of chloroprene (Munter et al., 2002).

Reactions in Atmospheric Chemistry : The gas-phase reactions of chloroprene-related compounds with NO3, resulting in products like oxiranes, are significant in atmospheric chemistry (Berndt & Böge, 1995).

Synthesis of Optically Active Antifungal Azoles : A study demonstrated the synthesis of antifungal azoles from optically active oxiranes, indicating the potential for developing new pharmaceuticals (Tasaka et al., 1993).

Polymer Chemistry : Chloroprene-related oxiranes are utilized in polymer chemistry for synthesizing polymers with specific structural and electronic properties (Merlani et al., 2015).

Synthesis of Biologically Active Enantiomers : Chloroprene-related compounds have been used in the efficient synthesis of biologically active enantiomers of antifungal agents (Miyauchi & Ohashi, 1995).

Molecular and Biological Studies

Gene Mutations and Micronuclei Induction : Certain chloroprene-related oxiranes induce genetic mutations and chromosomal aberrations in mammalian cells, important for understanding their mutagenic potential (Schweikl et al., 2004).

Structural and Vibrational Studies : Research into the structure and vibrations of chloroprene-related compounds provides insights into their stability and potential applications in materials science (Vanasundari et al., 2018).

Chemical Reactions and Transformations

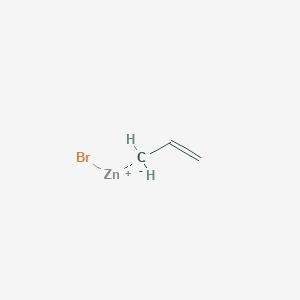

Oxirane Formation : Studies on the one-pot synthesis of oxiranes, including those related to chloroprene, are crucial in organic synthesis (Sakowicz et al., 2016).

Liver Microsomal Transformation : The transformation of ethene to oxirane in rat liver microsomes provides insights into the metabolic pathways and potential toxicity of chloroprene and related compounds (Schmiedel et al., 1983).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-butyl-2-(2,4-dichlorophenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUYQOPWLYDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455876 |

Source

|

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

CAS RN |

88374-07-6 |

Source

|

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)